An In-depth Technical Guide to 2-Fluoroacrolein: Structure, Properties, and Reactivity
An In-depth Technical Guide to 2-Fluoroacrolein: Structure, Properties, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoroacrolein (IUPAC name: 2-fluoroprop-2-enal) is a highly reactive and versatile fluorinated building block in organic synthesis.[1] Its unique molecular architecture, featuring an aldehyde functionality in conjugation with a fluorine-substituted alkene, makes it a valuable intermediate for the introduction of fluorine into complex molecular scaffolds.[1] The presence of the fluorine atom significantly modulates the electronic properties of the molecule, enhancing the reactivity of both the carbonyl group and the double bond. This guide provides a comprehensive overview of the chemical structure, physical and spectroscopic properties, synthesis, reactivity, and safety considerations of 2-fluoroacrolein, offering insights for its application in pharmaceutical and materials science research.
Chemical Structure and Isomerism
The chemical structure of 2-fluoroacrolein consists of a three-carbon chain with a terminal aldehyde group and a fluorine atom attached to the second carbon.
Molecular Identifiers:
-
IUPAC Name: 2-fluoroprop-2-enal[2]
-
CAS Number: 13989-27-0[2]
-
Molecular Formula: C₃H₃FO[2]
-
Molecular Weight: 74.05 g/mol [2]
-
SMILES: C=C(C=O)F[2]
-
InChIKey: MQBNWHZGDKLEHL-UHFFFAOYSA-N[2]
(E/Z) Isomerism
Physical Properties
Experimentally determined physical properties such as boiling point, melting point, and density for 2-fluoroacrolein are not widely reported in the scientific literature. However, some properties have been computationally predicted and are available in public databases.
| Property | Value (Computed) | Source |
| Molecular Weight | 74.05 g/mol | PubChem[2] |
| XLogP3 | 0.6 | PubChem[2] |
| Topological Polar Surface Area | 17.1 Ų | PubChem[2] |
Given its structural similarity to acrolein (Boiling Point: 53 °C) and its low molecular weight, 2-fluoroacrolein is expected to be a volatile liquid at room temperature. Its fluorination may lead to a lower boiling point compared to acrolein due to reduced intermolecular dipole-dipole interactions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: A patent for the production of 2-fluoroacrylate provides the following ¹H NMR data for 2-fluoroacrolein in CDCl₃ at 400 MHz:
-
δ 9.47–9.03 (d, 1H) - Aldehydic proton
-
δ 5.87–5.65 (m, 1H) - Vinylic proton
-
δ 5.63–5.38 (m, 1H) - Vinylic proton[4]
The downfield shift of the aldehydic proton is characteristic, and the complex splitting patterns of the vinylic protons are due to geminal and vicinal H-H and H-F couplings.
¹³C NMR: PubChem lists the availability of a ¹³C NMR spectrum for 2-fluoroacrolein, though specific peak assignments are not provided in the search results.[2] Based on the structure, one would expect three distinct signals corresponding to the carbonyl carbon, and the two vinylic carbons, with the carbon bearing the fluorine atom showing a characteristic large C-F coupling constant.
¹⁹F NMR: A patent reports a ¹⁹F NMR signal for 2-fluoroacrolein in CDCl₃ at 400 MHz in the range of δ -121.28 to -125.09 (m, 1F).[4] The multiplicity of the signal would be due to coupling with the vinylic protons. ¹⁹F NMR is a particularly powerful tool for confirming the presence and electronic environment of the fluorine atom in the molecule.[2]
Infrared (IR) Spectroscopy
While an experimental IR spectrum for 2-fluoroacrolein is not available in the reviewed literature, the characteristic vibrational frequencies can be predicted based on its functional groups. Key expected absorptions include:
-
C=O stretch (aldehyde): A strong band in the region of 1720-1740 cm⁻¹.
-
C=C stretch (alkene): A band in the region of 1640-1680 cm⁻¹.
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=C-H stretch (vinylic): Bands in the region of 3000-3100 cm⁻¹.
-
C-F stretch: A strong band typically in the range of 1000-1400 cm⁻¹.
For comparison, the IR spectrum of the related compound 2-furanacrolein shows characteristic peaks for the aldehyde and alkene functionalities.[5]
Mass Spectrometry (MS)
Synthesis of 2-Fluoroacrolein
The synthesis of 2-fluoroacrolein can be challenging due to its high reactivity and potential for polymerization. A method for its preparation has been described in the patent literature, involving the hydrolysis of an acetal precursor.
Experimental Protocol: Synthesis from a Butoxy Acetal Precursor
This protocol is adapted from a patent describing the synthesis of 2-fluoroacrylates.[4]
Objective: To synthesize 2-fluoroacrolein via the hydrolysis of 1-((1-butoxy-2-fluoroacrylic)oxy)butane.
Materials:
-
1-((1-butoxy-2-fluoroacrylic)oxy)butane
-
10% Hydrochloric acid
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
In a suitable reaction vessel equipped with a dropping funnel and a distillation apparatus, place the starting material, 1-((1-butoxy-2-fluoroacrylic)oxy)butane.
-
Under a nitrogen atmosphere, add 10% hydrochloric acid dropwise to the starting material.
-
Heat the reaction mixture to 70 °C and maintain this temperature for 2 hours.
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After the reaction is complete, purify the crude product by rectification (distillation) to obtain 2-fluoroacrolein.
Yield: The reported yield for this process is 90%.[4]
Reactivity and Applications
2-Fluoroacrolein is a highly reactive molecule due to the presence of both an α,β-unsaturated system and an aldehyde group, with its reactivity further enhanced by the electron-withdrawing fluorine atom. This makes it a valuable synthon in various chemical transformations.
Diels-Alder Reactions
As a dienophile, 2-fluoroacrolein is expected to participate in [4+2] cycloaddition reactions with conjugated dienes to form six-membered rings.[7] The presence of the electron-withdrawing fluorine atom and aldehyde group activates the double bond for this reaction. While specific examples with 2-fluoroacrolein are not prevalent in the searched literature, the Diels-Alder reaction of 2-bromoacrolein with furan has been reported to yield chiral 7-oxabicyclo[2.2.1]heptene derivatives, highlighting the utility of 2-haloacroleins in such transformations. The stereoselectivity of Diels-Alder reactions involving fluorinated dienophiles can be complex, and in some cases, an inversion of the typical endo-selectivity is observed.[8]
Michael Additions
The β-carbon of 2-fluoroacrolein is highly electrophilic, making it an excellent Michael acceptor for the conjugate addition of nucleophiles.[9][10] This reaction is fundamental for the formation of new carbon-carbon and carbon-heteroatom bonds.[9]
Reaction with Thiols: In a biological context, the reaction of α,β-unsaturated aldehydes with thiol-containing molecules like cysteine residues in proteins or glutathione is of significant importance.[11] This reaction proceeds via a Michael addition and is a key mechanism of toxicity for compounds like acrolein.[11] It is highly probable that 2-fluoroacrolein reacts similarly with biological thiols.
Polymerization
2-Fluoroacrolein can serve as a monomer for the synthesis of specialty polymers.[1] The resulting fluorinated polyacrylates are of interest in materials science due to their unique properties, which can include high thermal stability, chemical resistance, and low surface energy. The polymerization can be initiated by various methods, including free-radical polymerization.
Applications in Synthesis
-
Pharmaceutical Intermediate: The introduction of fluorine can enhance the metabolic stability and bioavailability of drug candidates. 2-Fluoroacrolein serves as a key synthon for creating fluorinated active pharmaceutical ingredients (APIs).[1]
-
Agrochemical Research: The fluorine atom can increase the biological activity and environmental persistence of pesticides and herbicides. 2-Fluoroacrolein is used in the development of novel fluorinated agrochemicals.[1]
-
Ligand and Catalyst Development: It is a precursor for the synthesis of fluorinated ligands used in asymmetric catalysis and coordination chemistry.[1]
Toxicology and Safety
Inferred Hazards based on Acrolein Toxicology:
-
Acute Toxicity: Acrolein is fatal if swallowed or inhaled and is toxic in contact with skin.[13] It is corrosive to the respiratory tract.[13]
-
Irritation and Corrosivity: Acrolein causes severe skin burns and eye damage.[13]
-
Carcinogenicity: Acrolein is suspected of causing cancer.[13]
-
Aquatic Toxicity: Acrolein is very toxic to aquatic life with long-lasting effects.[13]
The primary mechanism of acrolein toxicity is believed to be its high reactivity as an electrophile, particularly its ability to react with nucleophilic groups in proteins and DNA, leading to cellular damage and oxidative stress.[12][14]
Handling and Storage
-
Engineering Controls: Work should be conducted in a well-ventilated area or a chemical fume hood.[1]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[15][16]
-
Storage: 2-Fluoroacrolein is highly volatile and easily oxidized.[1] It should be stored in a tightly closed container, protected from light, under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (e.g., 2-8°C).[1]
-
Incompatibilities: Keep away from heat, sparks, open flames, strong oxidizing agents, and strong acids.[17][18]
Conclusion
2-Fluoroacrolein is a valuable and highly reactive fluorinated building block with significant potential in organic synthesis, particularly in the development of novel pharmaceuticals, agrochemicals, and advanced materials. Its unique electronic properties, conferred by the fluorine atom, make it a potent dienophile in Diels-Alder reactions and an excellent Michael acceptor. While its high reactivity necessitates careful handling and storage, the synthetic utility of 2-fluoroacrolein makes it an important tool for researchers in the field of fluorine chemistry. Further research is needed to fully characterize its physical properties, explore the full scope of its reactivity, and establish a comprehensive toxicological profile.
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